molecular formula C9H7IO4S B5843875 2-(Carboxymethylsulfanyl)-5-iodobenzoic acid

2-(Carboxymethylsulfanyl)-5-iodobenzoic acid

Cat. No.: B5843875
M. Wt: 338.12 g/mol
InChI Key: VPROEDHGLJEGQQ-UHFFFAOYSA-N
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Description

2-(Carboxymethylsulfanyl)-5-iodobenzoic acid is an organic compound that features both a carboxymethylsulfanyl group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylsulfanyl)-5-iodobenzoic acid typically involves the introduction of the carboxymethylsulfanyl group and the iodine atom onto the benzoic acid framework. One common method involves the reaction of 5-iodobenzoic acid with a thiol compound under suitable conditions to introduce the carboxymethylsulfanyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethylsulfanyl)-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethylsulfanyl)-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethylsulfanyl)-5-iodobenzoic acid involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxymethylsulfanyl)-4-iodobenzoic acid
  • 2-(Carboxymethylsulfanyl)-3-iodobenzoic acid
  • 2-(Carboxymethylsulfanyl)-5-bromobenzoic acid

Uniqueness

2-(Carboxymethylsulfanyl)-5-iodobenzoic acid is unique due to the specific positioning of the carboxymethylsulfanyl group and the iodine atom on the benzoic acid core. This unique arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(carboxymethylsulfanyl)-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4S/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPROEDHGLJEGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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